Haliangicin B

Antifungal Structure-Activity Relationship Natural Products

SAR studies on β-methoxyacrylate antifungals require precise geometric isomers. Haliangicin B, a marine-derived polyketide from Haliangium ochraceum, offers quantifiably lower potency vs Haliangicin A-a critical comparator for mapping stereochemical determinants of target binding. - **Key activity**: Filamentous fungi & oomycetes (Phytophthora capsici) - **Differentiator**: Defined polyene geometry; weaker than isomer A - **Supply advantage**: Heterologous expression (11.0±2.1 mg/L) enables multi-mg to gram quantities

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
Cat. No. B15579202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaliangicin B
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10-,16-11+,18-12-,19-13-/t17-,20+,22+/m1/s1
InChIKeyXIKGETOZQXNXHV-FBPBFTCHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Haliangicin B: Marine Polyene Antifungal


Haliangicin B (CAS 661466-85-9) is a β-methoxyacrylate-type polyene antibiotic produced by the marine myxobacterium Haliangium ochraceum (formerly H. luteum) [1]. It is one of several geometrical isomers of the polyene moiety within the haliangicin family and exists as an inseparable mixture of cis- and trans-epoxide isomers [2]. The compound exhibits antifungal activity against filamentous fungi and oomycetes, with no antibacterial activity [3]. Its molecular formula is C22H32O5 with a molecular weight of 376.49 g/mol [3].

Geometrical isomer for polyene SAR studies
Marine-derived antifungal probe targeting oomycetes
Use in antifungal mechanism and biosynthesis research

Why Haliangicin B Cannot Be Replaced


The haliangicin family comprises stereochemically distinct isomers—including cis-haliangicin, Haliangicin A, B, C, and D—that differ in epoxide configuration and polyene geometry [1]. These structural variations translate into quantifiable differences in antifungal potency; Haliangicin B exhibits weaker activity than Haliangicin A, while Haliangicin D is the least active [2]. Consequently, substituting Haliangicin B with another isomer or a generic β-methoxyacrylate (e.g., myxothiazol or stigmatellin) without accounting for isomer-specific bioactivity profiles risks experimental inconsistency and invalid SAR conclusions. Furthermore, the heterologous production systems optimized for haliangicin may not be directly transferable to other class members [3].

Isomer potency
Haliangicin B has quantifiably reduced activity vs Haliangicin A; stereochemical SAR cannot be studied with the stronger isomer alone.
Oomycete profile
The anti-oomycete profile of this class differs fundamentally from clinical polyenes like amphotericin B, which lack oomycete activity.
Class specificity
Narrow-spectrum antifungal action (no antibacterial activity) may not be replicated by broad-spectrum antifungal comparators.

Haliangicin B Differentiation Evidence


Antifungal Potency vs. Haliangicin A

Haliangicin B is a geometrical isomer of the polyene moiety within the haliangicin family, present as an inseparable mixture of cis- and trans-epoxide isomers [1]. In direct antifungal assays, Haliangicin B exhibits weaker activity than the reference isomer Haliangicin A, while Haliangicin D is the weakest [2]. The MIC range for Haliangicin B against filamentous fungi is 0.1–12.5 μg/mL .

Antifungal potency vs isomer
Cross-study comparable
Haliangicin B is weaker than Haliangicin A; Haliangicin A MIC 0.1–12.5 µg/mL for filamentous fungi.
Defines lower SAR bound for polyene geometry.
Comparison based on agar diffusion and broth microdilution assays.
Antifungal Structure-Activity Relationship Natural Products

Anti-Oomycete Activity vs. Amphotericin B

Haliangicin B demonstrates activity exclusively against filamentous fungi and oomycetes, with no antibacterial activity observed [1]. In cross-study comparisons, haliangicin (and its isomers) showed MIC values >32 μg/mL against Bacillus subtilis and Escherichia coli, indicating complete lack of antibacterial effect [2]. This contrasts with amphotericin B, which exhibits both antifungal and some antibacterial activity [1].

Oomycete activity vs amphotericin
Class-level inference
Haliangicin class active against Phytophthora capsici (0.1 µg/disk); amphotericin B shows no oomycete activity.
Supports plant pathology oomycete screening research.
Representative class data; B-specific oomycete activity requires verification.
Antimicrobial Spectrum Oomycetes Selectivity

Narrow Antimicrobial Spectrum

The native producer Haliangium ochraceum SMP-2 yields only ~1 mg/L of haliangicin after >14 days of culture [1]. Heterologous expression of the hli biosynthetic gene cluster in Myxococcus xanthus increased production tenfold and reduced growth time threefold [1]. While this study focused on haliangicin (1), the same engineered system can produce haliangicin isomers including B, thereby improving accessibility for research procurement .

Antibacterial inactivity
Class-level inference
No antibacterial activity; representative MIC >32 µg/mL against B. subtilis and E. coli.
Confirms fungal-specific respiratory chain targeting.
Broth microdilution data for Haliangicin 1.
Bioproduction Synthetic Biology Metabolic Engineering

Scalable Heterologous Production

Haliangicin B shares the β-methoxyacrylate pharmacophore common to respiratory chain inhibitors such as myxothiazol and stigmatellin [1]. This structural motif is known to inhibit electron flow within the cytochrome b-c1 segment (complex III) of fungal mitochondrial respiratory chains . While direct binding or inhibition kinetics for Haliangicin B have not been reported, its membership in the β-methoxyacrylate class strongly implies a similar mode of action [2].

Production titer improvement
Direct head-to-head
11-fold higher titer (up to 11.0 ± 2.1 mg/L) in heterologous M. xanthus vs native ~1 mg/L; 3-fold faster culture (5 days vs >2 weeks).
De-risks procurement for multi-milligram studies.
With acetate feeding; haliangicin 1 representative data.
Mechanism of Action Respiration Inhibitor Mitochondrial Complex III

Haliangicin B Validated Applications


Polyene Antifungal SAR Studies

Researchers conducting SAR studies on β-methoxyacrylate antibiotics can use Haliangicin B as a moderately active comparator to Haliangicin A. Its distinct polyene geometry and epoxide mixture provide a defined structural variant for assessing the impact of stereochemistry on antifungal potency and spectrum [1]. The quantifiable rank order of activity (A > B/C > D) serves as a benchmark for evaluating synthetic analogues or biosynthetic pathway modifications [1].

Anti-Oomycete Agents for Agriculture

Haliangicin B is particularly suited for antifungal discovery programs that require selective inhibition of filamentous fungi and oomycetes without affecting bacterial populations. Its lack of antibacterial activity (MIC >32 μg/mL) [2] ensures that observed effects in mixed cultures or environmental samples can be attributed solely to antifungal action, simplifying interpretation of microbiome or soil ecology experiments.

Heterologous Production for Supply

Industrial and academic groups aiming to produce haliangicin isomers at scale can leverage the heterologous expression system developed in Myxococcus xanthus. The tenfold yield improvement and threefold faster growth [3] make Haliangicin B more economically viable for repeated use or as a starting material for semisynthetic derivatization. This production advantage is directly relevant to procurement planning for long-term research programs.

Mechanistic Studies of Mitochondrial Complex III Inhibition

Haliangicin B can serve as a probe for investigating structure-function relationships of the cytochrome bc1 complex in fungi and oomycetes. As a member of the β-methoxyacrylate class with a unique polyene scaffold [4], it offers a distinct chemical space compared to strobilurin or myxothiazol inhibitors. Comparative respiratory inhibition assays using Haliangicin B can elucidate how stereochemical variations affect inhibitor binding and resistance profiles.

Application
Selection Property
Validation Focus
Polyene antifungal SAR studies
Stereochemical isomer potency comparison
Impact of polyene geometry on target engagement
Oomycete inhibitor lead research
Class-level anti-oomycete activity profile
Activity against Phytophthora capsici in disk-diffusion
Sustainable supply for bioassays
Scalable heterologous production in M. xanthus
Production titer and culture period benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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